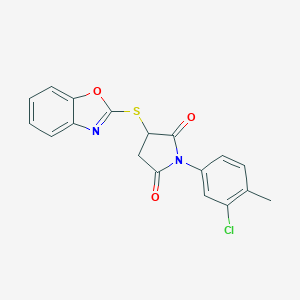
2,2-bis(4-chloro-3-nitrophenyl)-N~1~,N~1~,N~1~,N~1~-tetramethyl-1,1-ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine is a complex organic compound characterized by its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine typically involves multiple steps, starting with the preparation of the precursor compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include chlorinated aromatic compounds and nitro derivatives, which undergo a series of substitution and addition reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
化学反应分析
Types of Reactions
2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms of the compound .
科学研究应用
2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用机制
The mechanism by which 2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The compound’s structure allows it to bind to certain proteins or receptors, modulating their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2,2-bis(4-chlorophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine
- 2,2-bis(4-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine
- 2,2-bis(4-bromophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine
Uniqueness
What sets 2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine apart from similar compounds is its specific combination of chloro and nitro groups, which confer unique reactivity and stability. This makes it particularly useful in applications where these properties are essential .
属性
分子式 |
C18H18Cl2N4O4 |
|---|---|
分子量 |
425.3g/mol |
IUPAC 名称 |
2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N',1-N'-tetramethylethene-1,1-diamine |
InChI |
InChI=1S/C18H18Cl2N4O4/c1-21(2)18(22(3)4)17(11-5-7-13(19)15(9-11)23(25)26)12-6-8-14(20)16(10-12)24(27)28/h5-10H,1-4H3 |
InChI 键 |
WHWCCIICMILNIL-UHFFFAOYSA-N |
SMILES |
CN(C)C(=C(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N(C)C |
规范 SMILES |
CN(C)C(=C(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-benzyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B399843.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B399845.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylbenzamide](/img/structure/B399846.png)
![7-[Chloro(difluoro)methyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B399849.png)
![7-Tert-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B399850.png)
![Ethyl 7-(4-cyanophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399853.png)
![Methyl 7-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399856.png)
![Ethyl7-(3-ethoxy-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399857.png)
![Ethyl 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399858.png)
![Methyl 7-{3-[(4-fluorobenzyl)oxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399860.png)
![Ethyl 4-[3-(tert-butylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B399861.png)
![7-[Chloro(difluoro)methyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B399862.png)
![Methyl2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]benzoate](/img/structure/B399863.png)

